Chlorindanol
Overview
Description
Chlorindanol, also known as 7-chloro-4-indanol, is a crystalline antiseptic agent with a molecular weight of 168.6 and a melting point of 87.0-89.0°C . It is known for its antimicrobial properties and is effective against a wide range of vegetative bacteria, fungi, and protozoa . This compound is used as a topical antiseptic or sanitizer due to its low systemic toxicity and good tolerance by skin, eyes, and genital mucosa .
Mechanism of Action
Target of Action
Chlorindanol is an antiseptic agent that primarily targets a variety of microorganisms. It is rapidly lethal to vegetative bacteria, including Trichophyton sp., C. albicans, E. histolytica cysts and trophozoites, T. vaginalis, and spermatozoa in vitro . These organisms are responsible for various infections, and this compound’s ability to eliminate them is crucial for its antiseptic properties.
Mode of Action
It is known that this compound exerts its bactericidal effect rapidly, leading to the death of the targeted microorganisms . It is suggested that this compound may interfere with essential biological processes within these organisms, thereby inhibiting their growth and survival .
Biochemical Pathways
As an antiseptic, it likely disrupts essential metabolic pathways in the targeted microorganisms, leading to their death
Result of Action
The primary result of this compound’s action is the elimination of targeted microorganisms, thereby preventing or treating infections . It is one of the active ingredients in a spermicidal contraceptive aerosol cream, indicating its role in preventing pregnancy by killing spermatozoa .
Biochemical Analysis
Biochemical Properties
Chlorindanol exhibits antimicrobial activity, being rapidly lethal to vegetative bacteria, Trichophyton sp., C. albicans, E. histolytica cysts and trophozoites, T. vaginalis, and spermatozoa in vitro
Cellular Effects
This compound’s primary cellular effect is its antimicrobial activity. It is rapidly lethal to various microorganisms, indicating that it likely disrupts essential cellular processes in these organisms
Molecular Mechanism
It is known to be lethal to a variety of microorganisms, suggesting it may interfere with vital biological processes at the molecular level
Preparation Methods
Chlorindanol is synthesized through a series of chemical reactions involving the chlorination of indanol . The synthetic route typically involves the reaction of indanol with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position on the indanol ring . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Chlorindanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dechlorinated or partially reduced products.
Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chlorindanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential use as a topical antiseptic and in spermicidal formulations.
Industry: Utilized in the formulation of antiseptic creams and sanitizers.
Comparison with Similar Compounds
Chlorindanol is unique due to its broad-spectrum antimicrobial activity and low systemic toxicity . Similar compounds include:
Chlorhexidine: Another antiseptic agent with broad-spectrum activity but higher systemic toxicity.
Triclosan: An antimicrobial agent with a different mechanism of action and potential environmental concerns.
Benzalkonium chloride: A quaternary ammonium compound with similar antiseptic properties but different chemical structure.
This compound stands out due to its specific chemical structure and favorable safety profile .
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAJVFBUUIBIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041774 | |
Record name | Chlorindanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
145-94-8 | |
Record name | 7-Chloro-2,3-dihydro-1H-inden-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorindanol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORINDANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorindanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-4-INDANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORINDANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7902N03BH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORINDANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-93 °C | |
Record name | CHLORINDANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known antimicrobial effects of Chlorindanol?
A1: this compound demonstrates rapid lethal activity against a range of microorganisms in vitro. Studies have shown its efficacy against vegetative bacteria, Trichophyton species, Candida albicans, Entamoeba histolytica (both cysts and trophozoites), Trichomonas vaginalis, and spermatozoa. This activity is observed at concentrations ranging from 1:1,000 to 1:3,000. []
Q2: Beyond its antimicrobial properties, what other applications has this compound been explored for?
A2: While primarily known for its antiseptic properties, this compound has been investigated as a component in contraceptive creams. [] Additionally, due to its chemical structure containing a hydroxyl group, this compound can be incorporated into prodrugs, specifically carbonate prodrugs. This allows for modified release and potential improvements in the delivery of various parent drugs. []
Q3: What is the chemical structure of this compound?
A3: Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for this compound. To obtain this information, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the primary literature referenced in the abstracts.
Q4: Have any studies explored the mechanism of action of this compound against fungi?
A5: While the provided abstracts mention this compound's antifungal activity, they do not delve into the specific mechanism of action. [, ] Further research would be required to understand how this compound interacts with fungal cells to exert its effects.
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